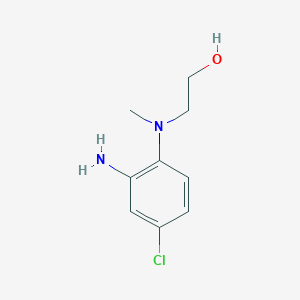

2-(2-Amino-4-chloromethylanilino)-1-ethanol

Description

2-(2-Amino-4-chloromethylanilino)-1-ethanol is a substituted ethanol derivative featuring an aniline ring with a 2-amino group and a 4-chloromethyl substituent. This structure combines aromatic amine functionality with a polar ethanol moiety, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. However, direct experimental data on its physicochemical or biological properties are absent in the provided evidence.

Properties

IUPAC Name |

2-(2-amino-4-chloro-N-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALTZKOYNUIPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-chloromethylanilino)-1-ethanol typically involves multiple steps. One common method starts with the chlorination of aniline to produce 2-chloroaniline. This intermediate is then subjected to a series of reactions, including alkylation and amination, to introduce the amino and hydroxyl groups at the desired positions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach not only improves efficiency but also reduces the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-chloromethylanilino)-1-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of a nitro group results in an amine .

Scientific Research Applications

2-(2-Amino-4-chloromethylanilino)-1-ethanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-chloromethylanilino)-1-ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(2-Amino-4-dimethylanilino)-1-ethanol (CAS 912284-73-2)

2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone

- Structural Differences: Ethanol moiety replaced by a diphenylethanone group. Substituents include 4-methoxy and 2-methyl groups on the aniline ring.

- Implications: The ketone group introduces electron-withdrawing effects, altering electronic properties compared to the hydroxyl group in ethanol derivatives.

- Reference : Structural characterization in Acta Crystallographica Section E .

3-(2-Aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one

- Structural Differences: Incorporates a quinazolinone core fused with a 4-chloroanilino group. Contains an aminoethyl side chain instead of ethanol.

- The chloro substituent’s position (para vs. meta in the target compound) may influence electronic effects and binding affinity.

- Reference : X-ray crystallography data from Xu-Hong Yang et al. .

1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol

- Structural Differences: Features a naphthalene ring system with a chloro substituent and a didecylamino-ethanol chain.

- Implications: The bulky didecylamino group and naphthalene system drastically increase lipophilicity, making this compound suited for surfactant or lipid-membrane interactions. Contrasts with the simpler aromatic system of the target compound, highlighting trade-offs between complexity and functional versatility.

- Reference : Synthesis route analysis from LookChem .

Alkyloxy-Ethanol Homologs (e.g., C11OEtOH)

- Structural Differences: Alkyloxy chains (C7–C13) replace the aniline-ethanol backbone.

- Implications :

Biological Activity

2-(2-Amino-4-chloromethylanilino)-1-ethanol, also known as a derivative of aniline, has garnered attention for its potential biological activities. This compound is characterized by its amino and chloromethyl functional groups, which may influence its interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 188.67 g/mol

- IUPAC Name : 2-(2-Amino-4-chloromethylphenyl)ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amino group can act as a nucleophile, facilitating interactions with electrophilic sites on proteins, while the chloromethyl group may enhance lipophilicity, allowing better membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorinated anilines can inhibit the growth of various bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully characterized but suggests potential applications in treating infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. Further investigation is required to elucidate the precise mechanisms and efficacy.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various aniline derivatives, including this compound. The results indicated that this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| This compound | 64 | E. coli |

Case Study 2: Cytotoxic Effects on Cancer Cells

In a cytotoxicity study involving various human cancer cell lines, this compound was assessed for its potential anti-cancer properties. The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.